molecular formula C13H17NO3 B1592481 Methyl 4-benzylmorpholine-3-carboxylate CAS No. 212650-44-7

Methyl 4-benzylmorpholine-3-carboxylate

Cat. No. B1592481
M. Wt: 235.28 g/mol
InChI Key: YVELAJKOOJJTME-UHFFFAOYSA-N
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Description

“Methyl 4-benzylmorpholine-3-carboxylate” is a chemical compound that has been used in scientific research . It is also known as CBM-3.


Molecular Structure Analysis

The molecular formula of “Methyl 4-benzylmorpholine-3-carboxylate” is C13H17NO3 . Its molecular weight is 235.28 g/mol.

Scientific Research Applications

Chemical Modification and Application Potential

Xylan Derivatives and Their Application Potential : A study on the chemical modification of xylan, a biopolymer, showcases the creation of ethers and esters with specific properties by modifying functional groups. This research highlights the potential of chemical modifications in creating materials with desired properties, such as enhanced solubility or bioactivity, which could be relevant for applications of Methyl 4-benzylmorpholine-3-carboxylate in drug delivery or material science (Petzold-Welcke et al., 2014).

Environmental and Health Impact Studies

Epigenetics and Environmental Chemicals : A review focusing on how environmental chemicals, including pharmaceuticals and industrial compounds, can alter epigenetic marks. While not specific to Methyl 4-benzylmorpholine-3-carboxylate, this research underlines the importance of understanding the environmental and health impacts of chemical compounds, including potential endocrine-disrupting effects and implications for human health (Baccarelli & Bollati, 2009).

Synthetic Phenolic Antioxidants and Environmental Concerns

Synthetic Phenolic Antioxidants Environmental Occurrence, Fate, and Toxicity

: This study reviews synthetic phenolic antioxidants (SPAs), which are used to prevent oxidation in various products. It emphasizes the environmental persistence and potential toxicity of SPAs, noting their detection in human tissues and environmental samples. Research like this underscores the necessity of assessing the environmental footprint and biocompatibility of chemical compounds, which would be pertinent for evaluating Methyl 4-benzylmorpholine-3-carboxylate's safety and ecological impact (Liu & Mabury, 2020).

Material Science and Biocompatibility

Semisynthetic Resorbable Materials from Hyaluronan Esterification : This research on modifying hyaluronan to create new materials with diverse biological properties illustrates the potential for chemical modifications to produce biocompatible, degradable materials for clinical use. Such methodologies could be relevant for adapting Methyl 4-benzylmorpholine-3-carboxylate for biomedical applications, highlighting the importance of chemical modification techniques in developing new materials (Campoccia et al., 1998).

properties

IUPAC Name

methyl 4-benzylmorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVELAJKOOJJTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624553
Record name Methyl 4-benzylmorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-benzylmorpholine-3-carboxylate

CAS RN

212650-44-7
Record name Methyl 4-(phenylmethyl)-3-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212650-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-benzylmorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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